molecular formula C7H12O5 B082201 Diethyl 2-hydroxymalonate CAS No. 13937-08-1

Diethyl 2-hydroxymalonate

Cat. No.: B082201
CAS No.: 13937-08-1
M. Wt: 176.17 g/mol
InChI Key: VXZQTXSCMRPKMH-UHFFFAOYSA-N
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Mechanism of Action

Diethyl 2-hydroxymalonate, also known as Propanedioic acid, hydroxy-, diethyl ester or diethyl 2-hydroxypropanedioate, is an organic compound with a wide range of applications in organic synthesis . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s widely used in organic synthesis, indicating that it likely interacts with a variety of molecular targets depending on the specific reaction conditions .

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction in which it is involved. As a versatile reagent in organic synthesis, it can participate in various types of reactions, leading to a wide range of products .

Biochemical Pathways

This compound is used in the synthesis of chiral halogenated acetic acids with F, Cl, Br, and H/D isotopic substitution at the α-C-atom . These halogenated acetic acids often serve as precursors for other compounds, indicating that this compound plays a role in these biochemical pathways .

Result of Action

The result of this compound’s action is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is typically stored at ambient temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxymalonate can be synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the compound is produced by the esterification of malonic acid with ethanol using a continuous process. This method ensures a high yield and purity of the product. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxymalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Alkylation: Alkyl halides and a base such as sodium ethoxide.

    Condensation: Urea and heat.

Major Products Formed

    Hydrolysis: Malonic acid and ethanol.

    Alkylation: Alpha-alkylated malonic esters.

    Condensation: Barbituric acid.

Properties

IUPAC Name

diethyl 2-hydroxypropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-3-11-6(9)5(8)7(10)12-4-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZQTXSCMRPKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161030
Record name Propanedioic acid, hydroxy-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13937-08-1
Record name Propanedioic acid, hydroxy-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013937081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, hydroxy-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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